molecular formula C17H14FN3O2 B2933495 1-(3-fluorobenzyl)-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1329471-55-7

1-(3-fluorobenzyl)-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2933495
M. Wt: 311.316
InChI Key: CCQLXNDXHYSAGT-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s appearance (solid, liquid, color, etc.) and any distinctive odors.



Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and pH. It also includes studying the compound’s reactivity with other substances.


Scientific Research Applications

Intermolecular Interactions and Structural Analysis

1,2,4-Triazole derivatives, including those with fluoro substituents, have been extensively studied for their intermolecular interactions, such as C–H⋯O, C–H⋯SC, C–H⋯π, and π⋯π interactions, which are crucial for understanding their structural stability and potential biological activity. These interactions are evaluated using techniques like Hirshfeld surface analysis and supported by quantum mechanical calculations, providing insights into the design of new compounds with desired properties (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Synthesis and Spectroscopic Characterization

Triazole derivatives are synthesized through various routes and characterized using spectroscopic methods to understand their chemical structure and potential functions. This foundational knowledge aids in exploring their applications in fields like materials science and pharmaceuticals (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).

Electronic Properties and Radical Stabilization

The electronic properties of triazole derivatives, including fluorobenzenes with meta-triazole groups, are of interest due to their inductive electron-withdrawing character, which affects their reactivity and stability. Understanding these properties is essential for developing compounds with specific electronic and radical-stabilizing features, beneficial in various chemical reactions and potential pharmaceutical applications (Creary, Chormanski, Peirats, & Renneburg, 2017).

Antimicrobial Activity Evaluation

Research into the antimicrobial properties of triazole derivatives, including those derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, shows promise in developing new antimicrobial agents. The synthesized compounds exhibit varying degrees of activity against both bacterial and fungal strains, highlighting the potential for triazole-based compounds in addressing antimicrobial resistance (Jadhav, Raundal, Patil, & Bobade, 2017).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. It also includes recommended safety precautions and first aid measures.


Future Directions

This could involve potential applications or uses for the compound, areas for further research, or ways to improve the synthesis or handling of the compound.


properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-5-(4-methylphenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-11-5-7-13(8-6-11)16-15(17(22)23)19-20-21(16)10-12-3-2-4-14(18)9-12/h2-9H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQLXNDXHYSAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=NN2CC3=CC(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorobenzyl)-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

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